3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile
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Overview
Description
Preparation Methods
The synthesis of 3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.
Introduction of cyano and nitro groups: These functional groups can be introduced through nitration and cyanation reactions using reagents like nitric acid and cyanogen bromide.
Coupling reactions: The final step involves coupling the substituted pyrazine with 2-cyano-4-nitroaniline under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Coupling reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The nitro and cyano groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components . These interactions can modulate various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Pyrrolopyrazine derivatives: These compounds have similar structural features and are known for their antimicrobial and anticancer properties.
Cyanoacetohydrazides: These compounds are used in the synthesis of various heterocyclic compounds and have shown potential as therapeutic agents.
The uniqueness of 3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for diverse applications.
Properties
CAS No. |
918410-41-0 |
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Molecular Formula |
C13H5N7O2 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
3-(2-cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C13H5N7O2/c14-4-8-3-10(20(21)22)1-2-11(8)19-13-12(6-16)17-7-9(5-15)18-13/h1-3,7H,(H,18,19) |
InChI Key |
FZQFPYQQRHGWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC2=NC(=CN=C2C#N)C#N |
Origin of Product |
United States |
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